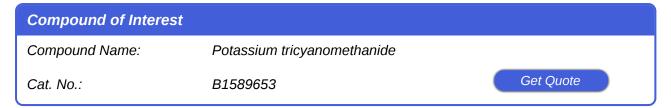


In-Depth Technical Guide to the Fundamental Properties of Potassium Tricyanomethanide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of **potassium tricyanomethanide**, K[C(CN)₃]. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or as a component in novel materials. This document details its chemical and physical characteristics, provides established experimental protocols for its synthesis and purification, and presents key spectroscopic and structural data.

Chemical and Physical Properties

Potassium tricyanomethanide is an off-white to beige crystalline powder. It is soluble in water and finds use as a precursor in the synthesis of various organic compounds, including dicyano ketene aminals and tricyanomethanide-bridged binuclear organometallic complexes.[1]

General Properties



Property	Value	Reference
CAS Number	34171-69-2	[1][2]
Molecular Formula	C4KN3	[1]
Molecular Weight	129.16 g/mol	[3]
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in water	[1]
Melting Point	>300 °C	[2]

Structural and Spectroscopic Properties

Property	Value	Reference
Crystal Structure	Tetragonal (for KYb[C(CN)₃]₄ complex)	[4]
IR Absorption (Asymmetric CN Stretch)	~2172 cm ⁻¹	
Raman Shift (Symmetric CN Stretch)	~2225 cm ⁻¹	
¹³ C NMR Chemical Shift	Data not readily available in standard solvents	

Experimental Protocols

Detailed methodologies for the synthesis and purification of **potassium tricyanomethanide** are crucial for obtaining high-purity material for research and development.

Synthesis of Potassium Tricyanomethanide from Malononitrile

This protocol is adapted from established patent literature, which describes the synthesis of alkali metal tricyanomethanides.



Materials:

- Malononitrile
- Chlorocyan or Bromocyan
- Potassium Hydroxide (KOH) solution (e.g., 50%)
- Phosphoric Acid (e.g., 85%)
- Water
- Activated Carbon

Procedure:

- In a suitable reaction vessel equipped with a stirrer, pH meter, and addition funnels, dissolve malononitrile in water.
- · Add phosphoric acid to the solution.
- Adjust the pH of the solution to between 7.0 and 7.5 by the controlled addition of a potassium hydroxide solution.
- While maintaining the temperature between 25-30 °C, introduce chlorocyan or bromocyan to the reaction mixture over a period of 2-3 hours.
- Simultaneously, maintain the pH of the reaction mixture between 7.0 and 7.5 by the regulated addition of the potassium hydroxide solution.
- After the addition of the cyanating agent is complete, continue stirring the mixture for an additional 30 minutes at 25-30 °C, ensuring the pH remains stable.
- Adjust the pH to approximately 8.5 with the potassium hydroxide solution.
- Add activated carbon to the reaction mixture and stir for a further 30 minutes to decolorize the solution.



- Filter the suspension to remove the activated carbon and any other solid impurities.
- The resulting filtrate is a solution of potassium tricyanomethanide, which can be concentrated and the product crystallized.

Logical Flow of Synthesis:

Caption: Synthesis workflow for potassium tricyanomethanide.

Purification by Recrystallization

For applications requiring high purity, a multi-step recrystallization process is recommended.

Materials:

- Crude potassium tricyanomethanide
- Acetone
- · Diethyl ether
- Deionized water
- Activated Carbon

Procedure:

- Dissolve the crude **potassium tricyanomethanide** in a minimal amount of hot acetone.
- If the solution is colored, add a small amount of activated carbon and briefly heat the solution.
- Filter the hot solution to remove the activated carbon and any insoluble impurities.
- Slowly add diethyl ether to the acetone solution until precipitation of the product is observed.
- Collect the precipitated crystals by filtration.
- Repeat steps 1-5 up to ten times for progressively higher purity.



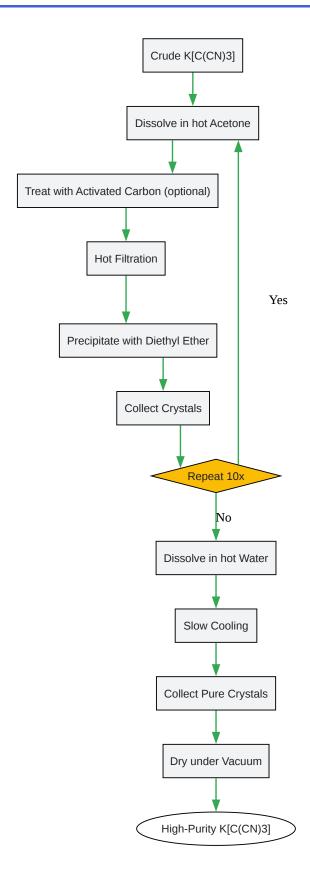




- For the final purification step to remove residual organic solvents, dissolve the crystals in a minimal amount of hot deionized water.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Collect the purified crystals by filtration and wash with a small amount of cold deionized water.
- Dry the crystals under vacuum.

Recrystallization Purification Workflow:





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Caption: Purification of K[C(CN)₃] by recrystallization.

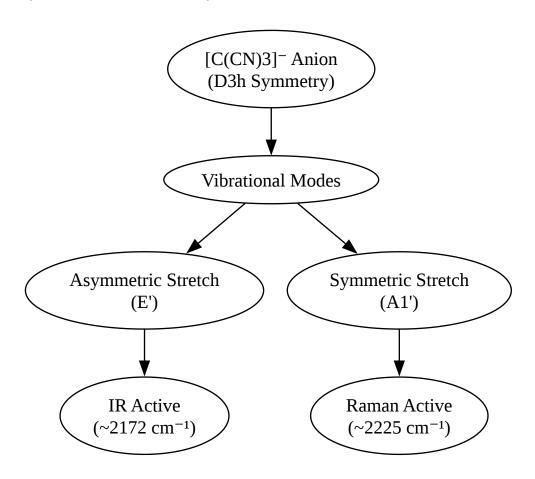


Spectroscopic and Structural Data Vibrational Spectroscopy

The tricyanomethanide anion, [C(CN)₃]⁻, possesses a planar structure with D₃h symmetry. This high symmetry dictates its vibrational modes.

- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the degenerate asymmetric C≡N stretching mode, which appears as a strong absorption around 2172 cm⁻¹.
- Raman Spectroscopy: The symmetric C≡N stretching mode is IR-inactive but Raman-active, giving rise to a strong peak in the Raman spectrum at approximately 2225 cm⁻¹.

The relationship between the symmetry of the vibrational modes and their spectroscopic activity is a key characteristic of the tricyanomethanide anion.



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